molecular formula C11H11N3 B3050176 5,6-Dimethyl-3-phenyl-1,2,4-triazine CAS No. 24108-42-7

5,6-Dimethyl-3-phenyl-1,2,4-triazine

Cat. No.: B3050176
CAS No.: 24108-42-7
M. Wt: 185.22 g/mol
InChI Key: KWMPLLFNYUPKDN-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-phenyl-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of three nitrogen atoms in the triazine ring imparts unique chemical properties to these compounds, making them valuable in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-3-phenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazine with methylating agents to introduce the dimethyl groups at the 5 and 6 positions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an organic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-3-phenyl-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

5,6-Dimethyl-3-phenyl-1,2,4-triazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-phenyl-1,2,4-triazine involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 3,6-Diphenyl-1,2,4,5-tetrazine
  • 2,4,6-Trimercapto-1,3,5-triazine
  • 4,6-Diphenyl-1,2,3,5-tetrazine

Comparison: 5,6-Dimethyl-3-phenyl-1,2,4-triazine is unique due to the presence of dimethyl groups at the 5 and 6 positions, which can influence its chemical reactivity and biological activity. Compared to other triazines and tetrazines, this compound may exhibit different properties in terms of stability, solubility, and interaction with biological targets .

Properties

IUPAC Name

5,6-dimethyl-3-phenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-9(2)13-14-11(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMPLLFNYUPKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482599
Record name 5,6-DIMETHYL-3-PHENYL-1,2,4-TRIAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24108-42-7
Record name 5,6-DIMETHYL-3-PHENYL-1,2,4-TRIAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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